5-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Descripción
Propiedades
IUPAC Name |
5-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S2/c1-26-16-5-4-15(20)10-17(16)29(24,25)23-7-2-3-13(11-23)9-18-21-19(22-27-18)14-6-8-28-12-14/h4-6,8,10,12-13H,2-3,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZKCKNNYVJBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups:
- Oxadiazole ring : Known for its diverse biological activities.
- Piperidine moiety : Often associated with neuroactive properties.
- Sulfonyl group : Enhances binding interactions with biological targets.
- Fluoro and methoxy substituents : Potentially influence pharmacokinetic properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : The compound exhibits moderate to strong antibacterial properties against various strains.
- Enzyme Inhibition : It has shown significant inhibition against enzymes such as acetylcholinesterase and urease.
Antimicrobial Activity
In a comparative study, the synthesized oxadiazole derivatives demonstrated varying degrees of antibacterial activity. The following table summarizes the activity of selected compounds against specific bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 5-Oxadiazole Derivative | Salmonella typhi | 15 | 50 |
| 5-Oxadiazole Derivative | Bacillus subtilis | 18 | 25 |
| Control (Ciprofloxacin) | E. coli | 20 | 10 |
The compound showed particularly strong activity against Bacillus subtilis, indicating its potential as a lead compound for further development in antimicrobial therapies .
Enzyme Inhibition Studies
The compound's inhibitory effects on acetylcholinesterase (AChE) and urease were evaluated using standard IC50 assays. The results are summarized in the following table:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 5-Oxadiazole Derivative | Acetylcholinesterase | 12.5 |
| 5-Oxadiazole Derivative | Urease | 8.0 |
| Reference Drug (Donepezil) | Acetylcholinesterase | 10.0 |
These findings suggest that the compound could serve as a potential therapeutic agent for conditions requiring AChE inhibition, such as Alzheimer's disease, and may also be useful in treating urease-related disorders .
The proposed mechanism of action involves:
- Binding Affinity : The sulfonyl group enhances the binding affinity to target enzymes and receptors.
- Interference with Biological Pathways : The oxadiazole ring may interact with nucleophilic sites on proteins, leading to enzyme inhibition and modulation of signaling pathways.
Case Studies
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of oxadiazole derivatives similar to the target compound and assessed their biological activities through in vitro assays. The study concluded that compounds with similar structural motifs exhibited promising results in enzyme inhibition and antimicrobial activity .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable antitumor activity against various cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting the growth of human lung, breast, and colon cancer cell lines .
Numerous studies have highlighted the biological activity of oxadiazole derivatives. For example:
- Anticancer Activity : Compounds with the oxadiazole moiety have demonstrated significant growth inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent derivatives showed IC50 values comparable to established chemotherapeutics .
Pharmacological Studies
Research has also focused on the pharmacological properties of this compound. In particular:
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit specific enzymes linked to cancer progression, such as EGFR and Src kinases, further validating their potential as therapeutic agents .
Case Studies
Several case studies illustrate the effectiveness of oxadiazole derivatives:
- Study on Antitumor Activity : A series of compounds were synthesized and tested against multiple cancer cell lines. One derivative exhibited an IC50 value of 0.48 µM against MCF-7 cells, indicating strong anticancer potential .
- Mechanism Exploration : Another study explored the apoptotic effects of these compounds, revealing that they could trigger apoptosis through caspase activation pathways .
Table: Summary of Biological Activities
| Compound Structure | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative 1 | MCF-7 (Breast Cancer) | 0.48 | Apoptosis induction |
| Oxadiazole Derivative 2 | HCT-116 (Colon Cancer) | 0.19 | Cell cycle arrest |
| Oxadiazole Derivative 3 | A549 (Lung Cancer) | 4.5 | Enzyme inhibition |
Análisis De Reacciones Químicas
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is a heterocyclic system known for its stability under physiological conditions and susceptibility to nucleophilic and electrophilic attacks. Key reactions include:
Nucleophilic Substitution at Position 5
The electron-deficient nature of the oxadiazole ring facilitates nucleophilic substitution at the 5-position. For example, in acidic or basic conditions, the oxadiazole may react with amines or alcohols:
This reactivity is critical for derivatization in drug discovery .
Ring-Opening Reactions
Under strong acidic or reductive conditions, the oxadiazole ring undergoes cleavage. For instance, catalytic hydrogenation can reduce the ring to form diamines:
This pathway is exploited to generate bioactive intermediates .
Sulfonamide-Piperidine Reactivity
The sulfonamide group attached to the piperidine ring participates in hydrolysis and substitution:
Hydrolysis of the Sulfonyl Group
In aqueous acidic or alkaline media, the sulfonamide bond may hydrolyze to yield a sulfonic acid and piperidine derivative:
This reaction is pH-dependent and significant for metabolic studies .
Alkylation at Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes alkylation with alkyl halides or epoxides under mild basic conditions:
This modification enhances lipophilicity and pharmacokinetic properties .
Thiophene Functionalization
The thiophene moiety at position 3 of the oxadiazole undergoes electrophilic substitution, such as sulfonation or halogenation :
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonation | HSO, 0°C | 3-(Thiophen-3-sulfonyl)-oxadiazole | 65–70 | |
| Bromination | Br, FeCl, CHCl | 3-(5-Bromothiophen-3-yl)-oxadiazole | 80–85 |
Methoxy-Fluorophenyl Substituent Reactivity
The 5-fluoro-2-methoxyphenyl group influences electronic properties and participates in demethylation and halogen exchange :
Demethylation of Methoxy Group
Strong Lewis acids (e.g., BBr) cleave the methoxy group to form a phenolic derivative:
This reaction is utilized to modulate hydrogen-bonding capacity .
Fluorine Displacement
Nucleophilic aromatic substitution (NAS) replaces fluorine with other nucleophiles (e.g., amines):
This is pivotal for structure-activity relationship (SAR) studies .
Stability Under Physiological Conditions
The compound exhibits moderate stability in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) . Degradation pathways include:
-
Oxadiazole ring hydrolysis at pH > 9.
-
Sulfonamide cleavage in the presence of esterases.
| Condition | Half-Life (h) | Major Degradation Product |
|---|---|---|
| SGF (pH 1.2) | 48 | Sulfonic acid derivative |
| PBS (pH 7.4) | 120 | Intact compound |
| Liver microsomes | 6 | Demethylated and hydroxylated forms |
Synthetic Modifications for Enhanced Bioactivity
Derivatization strategies focus on:
-
Oxadiazole substitution (e.g., introducing electron-withdrawing groups to improve metabolic stability) .
-
Piperidine functionalization (e.g., quaternization for increased solubility) .
-
Thiophene conjugation with bioisosteres (e.g., furan or pyrrole) to optimize target binding .
Key Research Findings
-
The sulfonamide-piperidine group enhances blood-brain barrier penetration due to its moderate logP (~2.8) .
-
Thiophene derivatives exhibit CYP3A4 inhibition , necessitating caution in drug-drug interaction studies .
-
Fluorine at the phenyl ring improves receptor binding affinity by 2–3 fold compared to non-fluorinated analogs .
Comparación Con Compuestos Similares
Key Observations :
Key Comparisons :
- The target compound’s sulfonylpiperidine group may confer unique pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to 1d’s trifluoromethylphenyl group, which is highly lipophilic .
- Thiophene substitution at the 3-position (vs.
Physicochemical and Pharmacokinetic Properties
Critical physicochemical parameters inferred from structural features:
Q & A
Basic Research Question
1H/13C NMR : Confirm substituent connectivity (e.g., sulfonyl piperidine protons at δ 3.1–3.5 ppm, thiophene protons at δ 7.2–7.5 ppm) .
IR spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and ESI-MS for molecular ion confirmation .
X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .
How can computational methods like molecular docking predict the biological target engagement of this compound?
Advanced Research Question
Target selection : Prioritize enzymes like fungal lanosterol 14α-demethylase (CYP51, PDB: 3LD6) due to structural similarity to antifungal triazole derivatives .
Docking workflow :
- Prepare the ligand (protonation states via MarvinSketch) and protein (remove water, add hydrogens).
- Use AutoDock Vina with Lamarckian GA parameters (grid center on heme iron, 25 Å box size).
Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors (e.g., fluconazole) and perform MD simulations (GROMACS) to assess binding stability .
What strategies can elucidate structure-activity relationships (SAR) for modifying this compound’s substituents?
Advanced Research Question
Systematic substitution :
- Replace the 5-fluoro-2-methoxyphenyl group with halogenated (Cl, Br) or electron-withdrawing (CF₃) analogs to study electronic effects .
- Modify the thiophene ring (e.g., 2-thienyl vs. 3-thienyl) to assess steric and π-π stacking contributions .
Biological assays : Test derivatives against Candida albicans (MIC assays) and human cell lines (HEK293) for selectivity .
QSAR modeling : Use MOE or Schrödinger to correlate substituent descriptors (logP, polar surface area) with activity .
How can solubility and bioavailability challenges be addressed during preclinical development?
Advanced Research Question
Salt formation : React the free base with HCl or sodium acetate to improve aqueous solubility (e.g., >1 mg/mL in PBS) .
Co-solvents : Use PEG-400 or cyclodextrin complexes for in vivo studies (e.g., 20% PEG in saline for IP administration) .
Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the piperidine nitrogen to enhance membrane permeability .
What analytical approaches resolve discrepancies in biological activity data across different assay conditions?
Advanced Research Question
Assay standardization :
- Use CLSI guidelines for antifungal assays (e.g., M27-A3 for yeast) to minimize variability .
- Include positive controls (e.g., voriconazole) and normalize data to vehicle-treated groups.
Data triangulation : Cross-validate IC₅₀ values using enzymatic (CYP51 inhibition) and whole-cell (time-kill curve) assays .
Metabolite profiling : Identify degradation products via LC-MS/MS to rule out off-target effects .
What are the potential metabolic liabilities of this compound, and how can they be mitigated?
Advanced Research Question
In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify oxidative hotspots (e.g., piperidine N-demethylation) .
Stabilization strategies :
- Introduce fluorine atoms at metabolically vulnerable positions (e.g., C-2 of piperidine) to block CYP3A4-mediated oxidation .
- Replace the methoxy group with a methylsulfonyl group to reduce Phase I metabolism .
How can in silico toxicity profiling guide the selection of safer derivatives?
Advanced Research Question
Tools : Use Derek Nexus for structural alerts (e.g., sulfonamide-related hypersensitivity) and ProTox-II for hepatotoxicity predictions.
Mitigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
